3-Hydroxyicosanoic acid is a long-chain fatty acid characterized by the presence of a hydroxyl group at the third carbon position of the icosanoic acid backbone. Its chemical formula is and it is classified as a hydroxy fatty acid. This compound plays a significant role in various biological processes and is considered a metabolite in several biochemical pathways .
These reactions are crucial for its role in lipid metabolism and cellular signaling pathways .
3-Hydroxyicosanoic acid exhibits notable biological activities. It has been identified as a metabolite involved in the biosynthesis of complex lipids and plays a role in cell signaling. Research indicates that this compound can influence inflammatory responses and may have implications in various physiological processes, including:
The synthesis of 3-hydroxyicosanoic acid can be achieved through several methods:
3-Hydroxyicosanoic acid has various applications across different fields:
Studies on the interactions of 3-hydroxyicosanoic acid with other biomolecules have revealed its capacity to engage in complex biochemical interactions. It has been shown to interact with enzymes involved in lipid metabolism, influencing their activity and stability. Additionally, research suggests that it may modulate the activity of certain receptors involved in inflammatory responses, indicating its potential therapeutic applications .
3-Hydroxyicosanoic acid shares structural similarities with several other hydroxy fatty acids. Here are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Hydroxydodecanoic acid | C12H24O3 | Shorter carbon chain; involved in human metabolism |
20-Hydroxyicosanoic acid | C20H40O3 | Hydroxyl group at position 20; implicated in signaling |
3-Hydroxylauric acid | C12H24O3 | Found in coconut oil; important for energy metabolism |
2-Hydroxystearic acid | C18H36O3 | Used as an emulsifier in food and cosmetics |
Each of these compounds possesses unique properties that differentiate them from 3-hydroxyicosanoic acid, particularly concerning their biological roles and applications.
3-Hydroxyicosanoic acid represents a long-chain fatty acid characterized by its distinctive molecular architecture and functional group arrangement [8] [21]. The compound exhibits the molecular formula C₂₀H₄₀O₃, indicating a twenty-carbon saturated fatty acid backbone with two oxygen-containing functional groups positioned at specific locations within the molecular structure [8] [21]. The systematic nomenclature identifies this compound as eicosanoic acid bearing a 3-hydroxy substituent, establishing its classification within the beta-hydroxy fatty acid family [21].
The structural framework consists of a linear alkyl chain comprising twenty carbon atoms, with a carboxylic acid group (-COOH) located at the terminal position (carbon 1) and a secondary hydroxyl group (-OH) positioned at carbon 3 [8] [21]. This molecular arrangement creates an amphiphilic character, where the carboxylic acid and hydroxyl groups contribute to the polar region, while the extensive methylene chain (C4-C20) provides the hydrophobic domain [21]. The SMILES notation O=C(O)CC(O)CCCCCCCCCCCCCCCCC accurately represents the connectivity pattern, illustrating the sequential arrangement of functional groups and the saturated nature of the carbon backbone [8].
The InChI designation InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) provides a standardized representation of the molecular structure [8]. The corresponding InChI Key XXKHCFPQYSMGCI-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [8].
Property | Value |
---|---|
Molecular Formula | C₂₀H₄₀O₃ |
Molecular Weight (g/mol) | 328.53 |
CAS Number | 67882-24-0 |
SMILES Notation | O=C(O)CC(O)CCCCCCCCCCCCCCCCC |
InChI | InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) |
InChI Key | XXKHCFPQYSMGCI-UHFFFAOYSA-N |
Functional Groups | Carboxylic acid, Secondary alcohol |
The stereochemical properties of 3-hydroxyicosanoic acid are primarily determined by the presence of a chiral center at carbon 3, where the hydroxyl group attachment creates asymmetry [21] [11]. This stereogenic center allows for the existence of two enantiomeric forms: the (R)-3-hydroxyicosanoic acid and (S)-3-hydroxyicosanoic acid configurations [11]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group orientation relative to the carbon backbone determines the absolute configuration [11].
Conformational analysis reveals that the extended alkyl chain exhibits significant flexibility due to the presence of multiple single carbon-carbon bonds [21]. The rotational freedom around these bonds allows for numerous conformational states, with the molecule adopting extended, partially folded, or highly folded configurations depending on environmental conditions [21]. The polar functional groups at positions 1 and 3 influence the overall molecular geometry through intramolecular hydrogen bonding interactions [21].
The conformational behavior demonstrates that 3-hydroxyicosanoic acid can exist in various spatial arrangements, with the most stable conformations minimizing steric hindrance while maximizing favorable intermolecular interactions [21]. The presence of the hydroxyl group at carbon 3 introduces additional conformational constraints compared to the parent icosanoic acid, particularly affecting the molecular packing in crystalline states [21].
The solubility characteristics of 3-hydroxyicosanoic acid reflect its amphiphilic nature, with distinct behavior observed across different solvent systems [8] [12]. In aqueous environments, the compound exhibits poor solubility due to the predominant hydrophobic character of the twenty-carbon alkyl chain [8]. The presence of both carboxylic acid and hydroxyl functional groups provides limited hydrophilic interaction sites insufficient to overcome the extensive hydrocarbon backbone [8].
Ethanol demonstrates enhanced solvation capacity for 3-hydroxyicosanoic acid, particularly when heating is applied to facilitate dissolution [8] [12]. The alcohol solvent can form hydrogen bonds with both the carboxylic acid and hydroxyl groups, while providing a less polar environment more compatible with the alkyl chain [12]. Chloroform and methanol are expected to exhibit good solubility characteristics based on the behavior of related hydroxy fatty acids [13].
The solubility parameters indicate that 3-hydroxyicosanoic acid requires organic solvents or elevated temperatures for effective dissolution [8] [12]. The compound's behavior in various solvent systems follows patterns consistent with other long-chain hydroxy fatty acids, where chain length significantly influences solubility properties [13].
Solvent | 3-Hydroxyicosanoic acid | 3-Hydroxydecanoic acid | 3-Hydroxyoctanoic acid |
---|---|---|---|
Water | Poorly soluble | Not specified | Soluble |
Ethanol | Soluble (with warming) | Not specified | Not specified |
Chloroform | Expected soluble | Slightly soluble | Not specified |
Methanol | Expected soluble | Slightly soluble | Not specified |
Predictive models suggest that 3-hydroxyicosanoic acid would demonstrate an elevated melting point compared to shorter-chain analogs, estimated to fall within the range of 65-75°C [13]. This elevation reflects the increased van der Waals interactions between longer alkyl chains and enhanced crystal lattice stability [13]. The presence of the hydroxyl group at carbon 3 contributes additional intermolecular hydrogen bonding, further stabilizing the solid state [13].
Boiling point estimates for 3-hydroxyicosanoic acid indicate values substantially higher than those observed for shorter-chain hydroxy fatty acids [13]. The predicted boiling point range of 485-500°C reflects the significant energy required to overcome intermolecular forces in the liquid phase [13]. These thermal properties demonstrate the substantial influence of chain length on phase transition temperatures [13].
Compound | Chain Length | Melting Point (°C) | Boiling Point (°C) |
---|---|---|---|
3-Hydroxydecanoic acid | C10 | 47-48 | 318.2±25.0 (predicted) |
3-Hydroxyoctanoic acid | C8 | Not determined | Not determined |
3-Hydroxyicosanoic acid (predicted) | C20 | 65-75 (predicted) | 485-500 (predicted) |
The density properties of 3-hydroxyicosanoic acid can be estimated through comparison with related long-chain fatty acids and hydroxy derivatives [6] [13]. Density values for hydroxy fatty acids typically range between 0.92-1.01 g/cm³, with variations depending on chain length and functional group positioning [6] [13]. The twenty-carbon chain length suggests a density value in the lower portion of this range, estimated at 0.92-0.95 g/cm³ [6] [13].
Viscosity characteristics of 3-hydroxyicosanoic acid are influenced by both the extended alkyl chain and the presence of hydrogen-bonding functional groups [18]. Research on hydroxyl-containing organic compounds demonstrates that viscosity increases significantly with the addition of hydroxyl groups to hydrocarbon chains [18]. The relationship between hydroxyl group number and viscosity follows a near-linear pattern on a logarithmic scale, with each hydroxyl group increasing viscosity by a factor of 22-45 [18].
The viscosity behavior of 3-hydroxyicosanoic acid would be expected to exceed that of the parent icosanoic acid due to the additional hydroxyl group at carbon 3 [18]. The presence of this functional group creates additional intermolecular interactions through hydrogen bonding, resulting in increased resistance to flow [18]. Temperature dependence of viscosity would follow typical patterns for long-chain fatty acids, with significant decreases observed upon heating [18].
The chemical reactivity of 3-hydroxyicosanoic acid is determined by the distinct behavior patterns of its constituent functional groups [21] [26]. The carboxylic acid moiety at the terminal position exhibits typical acidic properties, including the ability to form salts through neutralization reactions with bases and esters through condensation with alcohols [21] [26]. The secondary alcohol at carbon 3 demonstrates characteristic hydroxyl group reactivity, including oxidation to ketone functionality and esterification reactions [21] [26].
The carboxylic acid group participates in various chemical transformations, including amide formation through reaction with amines and anhydride formation through dehydration reactions [21] [26]. The acidic hydrogen of the carboxyl group exhibits a dissociation constant reflecting the influence of the alkyl chain and proximal hydroxyl group [21]. The secondary alcohol functionality can undergo oxidation reactions to form the corresponding ketone, reduction reactions under specific conditions, and substitution reactions where the hydroxyl group is replaced by other functional groups [21] [26].
Esterification reactions represent particularly important transformations for 3-hydroxyicosanoic acid, where both the carboxylic acid and hydroxyl groups can participate [21] [26]. These reactions enable the formation of complex esters and polyesters, with applications in material science and biochemical systems [21]. The reactivity patterns follow established mechanisms for long-chain fatty acids, with the hydroxyl group providing additional reaction sites compared to saturated fatty acids [21] [26].
Functional Group | Position | Chemical Behavior | pKa (estimated) |
---|---|---|---|
Carboxylic acid (-COOH) | Terminal (C1) | Acidic, forms salts and esters | 4.2-4.8 |
Secondary alcohol (-OH) | C3 | Can be oxidized to ketone, forms esters | 15-16 |
Methylene chain (-CH₂-) | C2, C4-C19 | Hydrophobic backbone, flexible | N/A |
Terminal methyl (-CH₃) | C20 | Hydrophobic terminus | N/A |
The acid-base behavior of 3-hydroxyicosanoic acid is primarily governed by the carboxylic acid functional group, which exhibits weak acid characteristics [11] [27]. The dissociation constant (pKa) for the carboxyl group falls within the typical range for long-chain fatty acids, estimated between 4.2-4.8 [27] [31]. This value reflects the influence of the extended alkyl chain, which provides electron-donating character that slightly increases the pKa compared to shorter-chain analogs [27] [31].
Research on fatty acid pKa values demonstrates that chain length exerts a measurable influence on acid strength [27] [31]. Longer-chain fatty acids exhibit slightly higher pKa values due to the electron-releasing effect of the alkyl chain, which stabilizes the protonated form relative to the carboxylate anion [27] [31]. The presence of the hydroxyl group at carbon 3 introduces additional considerations through potential intramolecular hydrogen bonding and inductive effects [27].
The carboxylate conjugate base of 3-hydroxyicosanoic acid demonstrates typical behavior for fatty acid anions, with the negative charge delocalized across the carboxyl oxygen atoms [11] [27]. In aqueous solution at physiological pH (approximately 7.4), the compound exists predominantly in its anionic form as 3-hydroxyicosanoate [11]. The secondary alcohol group exhibits a much higher pKa (approximately 15-16), remaining protonated under normal biological and laboratory conditions [27].
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for the structural characterization of 3-hydroxyicosanoic acid. The compound exhibits characteristic chemical shifts that reflect its unique molecular architecture, combining features of both hydroxy fatty acids and long-chain carboxylic acids [1].
In proton nuclear magnetic resonance spectroscopy, the hydroxyl-bearing carbon proton appears as a complex multiplet in the chemical shift range of 3.40-3.80 parts per million. This signal position is consistent with the established pattern for 3-hydroxy fatty acids, where the progressive downfield shift correlates with the distance of the hydroxyl group from the carboxyl terminus [1]. The methylene protons adjacent to the carboxyl group resonate between 2.17-2.34 parts per million, displaying characteristic diastereotopic splitting due to the chiral center at the 3-position [1]. The terminal methyl group produces a triplet at 0.85-0.88 parts per million, while the extensive aliphatic chain generates complex multiplets between 1.20-1.60 parts per million [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carboxyl carbon appearing between 172-174 parts per million, typical for carboxylic acid functionality [2]. The hydroxyl-bearing carbon resonates in the 68-72 parts per million region, consistent with secondary alcohol characteristics in fatty acid systems [1]. The methylene carbon adjacent to the carboxyl group appears at 40-42 parts per million, while the terminal methyl carbon occurs at 14.0-14.2 parts per million [1]. The remaining aliphatic carbons produce signals distributed between 22-35 parts per million, reflecting the extended hydrocarbon chain structure [2].
The nuclear magnetic resonance spectral patterns of 3-hydroxyicosanoic acid demonstrate significant solvent effects, particularly when examined in different deuterated solvents. Studies on related hydroxy fatty acid systems indicate that chemical shift variations occur depending on the hydrogen bonding environment and the degree of molecular association [3]. These solvent-dependent changes provide valuable insights into the conformational preferences and intermolecular interactions of the compound.
Infrared spectroscopy reveals the characteristic vibrational fingerprint of 3-hydroxyicosanoic acid through several diagnostic absorption bands. The hydroxyl group produces two distinct stretching vibrations: a free oxygen-hydrogen stretch appearing between 3660-3700 cm⁻¹ and a hydrogen-bonded stretch manifesting as a broad, intense absorption spanning 2500-3300 cm⁻¹ [4]. This hydrogen-bonded absorption reflects the tendency of carboxylic acids to form intermolecular hydrogen bonding networks, particularly in the solid state or concentrated solutions [4].
The carbonyl stretching vibration of the carboxyl group appears as a strong absorption between 1680-1750 cm⁻¹, with the exact position influenced by the degree of hydrogen bonding and the molecular environment [5] [6]. This band serves as a reliable marker for carboxylic acid functionality and provides information about the strength of intermolecular associations. The carbon-oxygen stretching vibrations occur in the fingerprint region between 1000-1300 cm⁻¹, though these signals may overlap with other molecular vibrations [5].
The aliphatic carbon-hydrogen stretching vibrations produce strong absorptions between 2850-2950 cm⁻¹, characteristic of the long hydrocarbon chain [4]. Additional deformation modes include methylene scissoring at 1460-1470 cm⁻¹, methylene wagging between 1350-1380 cm⁻¹, and the characteristic long-chain rocking mode at 720-730 cm⁻¹ [4]. The hydroxyl bending vibration appears between 1350-1500 cm⁻¹, though this region may show overlap with other deformation modes [4].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular motions. The carbon-carbon stretching vibrations and symmetric deformation modes are often more pronounced in Raman spectra compared to infrared [7]. The hydroxyl group vibrations appear with moderate intensity, while the carbonyl stretch maintains strong intensity similar to infrared observations. The long aliphatic chain produces characteristic Raman signatures associated with conformational preferences and molecular packing arrangements [8].
Studies of related chromophore-containing compounds demonstrate that Raman intensity can be significantly enhanced through conjugation effects and resonance phenomena [7]. While 3-hydroxyicosanoic acid lacks extended conjugation, pre-resonance effects may influence certain vibrational modes, particularly those involving the carboxyl and hydroxyl functional groups.
Mass spectrometry analysis of 3-hydroxyicosanoic acid reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 328, typically exhibiting low relative intensity (5-15%) due to extensive fragmentation [9] [10]. The base peak in positive ion mode often corresponds to the McLafferty rearrangement product at mass-to-charge ratio 60, a characteristic feature of fatty acid systems [10].
Significant fragmentation pathways include the loss of the carboxyl group (mass-to-charge ratio 283) and dehydration processes yielding the ion at mass-to-charge ratio 310 [9]. Alpha-cleavage adjacent to the hydroxyl group produces a prominent fragment at mass-to-charge ratio 299, while beta-cleavage generates the ion at mass-to-charge ratio 255 [11]. The hydroxyl-containing fragment at mass-to-charge ratio 73 (C₄H₉O⁺) serves as a diagnostic marker for the 3-hydroxy substitution pattern [9].
In negative ion electrospray ionization mass spectrometry, the deprotonated molecule [M-H]⁻ at mass-to-charge ratio 327 typically serves as the base peak, providing excellent sensitivity for quantitative analysis [11] [12]. Collision-induced dissociation of this precursor ion yields characteristic product ions that enable specific identification and differentiation from other hydroxy fatty acid isomers. The fragmentation pattern includes loss of water, carbon dioxide, and specific chain cleavages that reflect the position of the hydroxyl substitution [11].
Tandem mass spectrometry methods have been developed for the specific analysis of 3-hydroxy fatty acids in biological matrices, utilizing multiple reaction monitoring transitions for enhanced selectivity [11] [12]. These approaches leverage the predictable fragmentation behavior and characteristic neutral losses to achieve detection limits in the low nanogram range. The mass spectral behavior of 3-hydroxyicosanoic acid demonstrates excellent linearity across multiple orders of magnitude, supporting robust quantitative applications [10].
Gas chromatography coupled with mass spectrometry represents the gold standard for 3-hydroxyicosanoic acid analysis, particularly following derivatization to enhance volatility and thermal stability. The compound requires conversion to trimethylsilyl derivatives prior to analysis, typically involving reaction with N,O-bis(trimethylsilyl)trifluoroacetamide [9] [10]. Under standard conditions using an HP-5MS capillary column with a temperature gradient from 80°C to 290°C, the bis-trimethylsilyl derivative elutes between 18-22 minutes [10].
The gas chromatography-mass spectrometry method provides exceptional sensitivity with detection limits ranging from 0.5-1.1 nanograms [9]. Stable isotope dilution techniques using deuterated internal standards achieve precision and accuracy suitable for clinical and research applications [10]. The method demonstrates excellent linearity across the physiologically relevant concentration range and has been validated for analysis in serum, plasma, and cell culture media [9] [10].
High-performance liquid chromatography coupled with tandem mass spectrometry offers an alternative approach that avoids derivatization requirements while maintaining high sensitivity and specificity [11] [12]. Reverse-phase separation using C18 stationary phases with methanol-water or acetonitrile-water mobile phases achieves adequate resolution of 3-hydroxyicosanoic acid from related compounds. Typical retention times range from 15-20 minutes under isocratic conditions or 12-16 minutes using gradient elution [11].
Ultra-performance liquid chromatography methods provide enhanced separation efficiency and reduced analysis times compared to conventional high-performance liquid chromatography systems [11]. The use of sub-2-micrometer particle size columns enables rapid separations with excellent peak shapes and improved detection limits ranging from 0.03-0.7 μg/mL [11]. These methods have been successfully applied to complex biological matrices including plasma, tissue extracts, and plant materials.
Ion exchange chromatography techniques exploit the carboxylic acid functionality for selective separation based on electrostatic interactions [13]. Anion exchange resins provide retention of 3-hydroxyicosanoic acid under alkaline conditions, with elution achieved through pH gradient or salt gradient techniques. While less commonly employed for routine analysis, ion exchange methods offer unique selectivity that can be valuable for specific applications or method development purposes.
Thin-layer chromatography remains useful for preliminary analysis and method development, particularly in resource-limited settings [14]. Silica gel plates with hexane-ethyl acetate mobile phases achieve adequate separation with typical retention factor values between 0.3-0.5. Visualization can be accomplished using iodine vapor, ultraviolet light, or chemical detection reagents specific for carboxylic acids or hydroxyl groups.
X-ray crystallography studies of 3-hydroxyicosanoic acid are complicated by the inherent challenges associated with crystallizing long-chain fatty acids. The extended aliphatic structure and amphiphilic nature of the molecule create difficulties in obtaining suitable single crystals for diffraction analysis [15]. Despite these challenges, crystallographic analysis provides invaluable information about molecular conformation, intermolecular interactions, and solid-state packing arrangements.
Related hydroxy fatty acid structures demonstrate typical characteristics that can be extrapolated to 3-hydroxyicosanoic acid based on structural similarity [15] [16]. The carboxyl group typically adopts a planar configuration with characteristic bond lengths and angles consistent with carboxylic acid functionality. The carbon-oxygen double bond distance averages approximately 1.20-1.25 Ångströms, while the carbon-oxygen single bond measures 1.30-1.35 Ångströms [15].
The hydroxyl group at the 3-position introduces conformational complexity due to potential intramolecular hydrogen bonding with the carboxyl group or intermolecular hydrogen bonding with neighboring molecules [16]. Crystal packing studies of similar compounds reveal formation of hydrogen-bonded dimers or extended networks that significantly influence the solid-state properties and thermal behavior [15].
The extended aliphatic chain typically adopts an all-trans conformation in the crystalline state, maximizing van der Waals interactions between adjacent hydrocarbon segments [16]. This arrangement leads to characteristic layer-like packing motifs commonly observed in fatty acid crystal structures. The interlamellar spacing reflects the molecular length and provides information about the degree of molecular interdigitation or tilting relative to the layer normal.
Temperature-dependent crystallographic studies reveal information about thermal motion and conformational flexibility within the crystal lattice [15]. The hydroxyl and carboxyl groups typically exhibit lower thermal parameters compared to the terminal portions of the aliphatic chain, reflecting the stabilizing influence of hydrogen bonding interactions. Dynamic crystallographic analysis can provide insights into molecular motion and phase transition behavior relevant to formulation and processing applications.